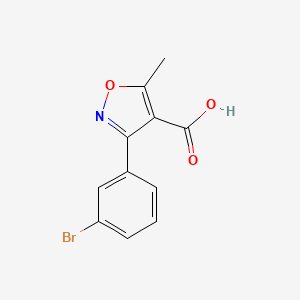

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

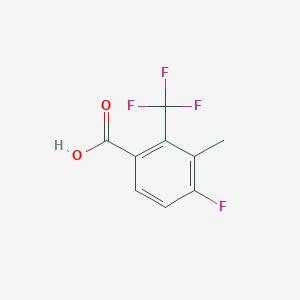

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (BMICA) is an organic compound of the isoxazole class. It is a structural analogue of the natural product, isoxazole-4-carboxylic acid (ICA), and is used in a variety of scientific research applications. BMICA is a versatile compound that can be used in a variety of experiments and applications due to its unique structure and properties.

Scientific Research Applications

Biomedical Applications

- 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, a related compound, has shown promise in biomedical applications, particularly in regulating inflammatory diseases. This potential is supported by docking studies in research (Ryzhkova, Ryzhkov, & Elinson, 2020).

Chemical and Physical Properties

- Studies on the tautomerism of heteroaromatic compounds, including 3,4-dimethyl-5-hydroxyisoxazole and 3-phenyl-5-methylisoxazole-4-carboxylic acids, have provided insights into their chemical behaviors in various solvents and phases, contributing to understanding their applications in different environments (Boulton & Katritzky, 1961).

Mass Spectrometry and Isomerization

- Research on the mass spectra and thermal isomerization of the isoxazole ring in derivatives of 3-aryl-5-methylisoxazole-4-carboxylic acids has been pivotal in understanding their structural stability and potential applications in various fields (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

Synthesis of Druglike Isoxazoles

- The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized core has applications in the generation of a library of druglike isoxazoles, highlighting its importance in pharmaceutical research (Robins, Fettinger, Tinti, & Kurth, 2007).

Immunological Activity

- 5-Amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes synthesized from 5-amino-3-methylisoxazole-4-carbonyl azide have shown potential immunotropic activity, demonstrating the compound's relevance in immunological research (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

Optical Nonlinearity Studies

- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include similar structural motifs, have been studied for their optical nonlinearity, suggesting applications in optical limiting technologies (Chandrakantha et al., 2013).

Synthesis of Isoxazole-Fused Heterocycles

- Insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate have been crucial for the synthesis of isoxazole-fused heterocycles, highlighting its utility in chemical synthesis (Roy, Rajaraman, & Batra, 2004).

Mechanism of Action

Target of Action

It’s known that organoboron compounds, which this compound could potentially be converted into, are highly valuable building blocks in organic synthesis .

Mode of Action

Organoboron compounds, which this compound could potentially be converted into, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds, which this compound could potentially be converted into, are known to participate in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that organoboron compounds, which this compound could potentially be converted into, are generally environmentally benign, readily prepared, and relatively stable .

Result of Action

Organoboron compounds, which this compound could potentially be converted into, are known to participate in a variety of organic reactions .

Action Environment

It’s worth noting that organoboron compounds, which this compound could potentially be converted into, are generally environmentally benign .

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain penicillin biosynthetic enzymes, which suggests its potential use as an antimicrobial agent . Additionally, its interaction with oxidative enzymes indicates its role in modulating oxidative stress within cells . The nature of these interactions involves the binding of the compound to the active sites of the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, the compound’s impact on gene expression includes the upregulation or downregulation of specific genes involved in metabolic pathways and stress responses . These effects collectively contribute to changes in cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, leading to their inhibition or modulation . This interaction can result in the disruption of normal enzymatic activity, thereby affecting various biochemical pathways. Additionally, the compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and antimicrobial activity. The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For example, its inhibition of penicillin biosynthetic enzymes affects the production of antimicrobial compounds, while its modulation of oxidative enzymes influences the cellular redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its solubility, affinity for transporters, and binding to cellular components . These factors collectively determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its localization to the mitochondria allows it to modulate mitochondrial enzymes and influence cellular energy metabolism . The compound’s activity is thus closely linked to its subcellular distribution.

properties

IUPAC Name |

3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJAASOLBGVLKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)